![molecular formula C18H29N5O3 B5676813 (3R*,5S*)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5676813.png)
(3R*,5S*)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The synthesis and study of complex molecules, including pyrazole derivatives and their analogs, have been a significant area of research due to their diverse biological activities. Compounds similar to the one mentioned often target specific receptors in the body, leading to various pharmacological effects. However, the focus here is strictly on the scientific aspects of synthesis, molecular structure, and chemical properties, excluding any information related to drug use, dosage, or side effects.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including the formation of pyrazole cores and subsequent modifications. For example, Francisco et al. (2002) described the synthesis of analogues of biaryl pyrazole compounds to investigate structure-activity relationships, particularly focusing on modifications around the aminopiperidine region (Francisco et al., 2002). This highlights the complexity and the tailored approaches needed for synthesizing specific molecular structures.
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their interaction with biological targets. Shim et al. (2002) conducted a detailed molecular interaction study using AM1 molecular orbital method, demonstrating how variations in molecular conformations can impact binding interactions with receptors (Shim et al., 2002). Such analyses are vital for rational drug design, providing insights into how different molecular conformations and substitutions can influence biological activity.
Chemical Reactions and Properties
The chemical properties of compounds are influenced by their structure, which can be altered through various chemical reactions. The study by Matulevičiūtė et al. (2021) on the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates provides an example of how specific functional groups can be introduced to the molecular framework, affecting the compound's reactivity and properties (Matulevičiūtė et al., 2021).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are closely related to their molecular structure. These properties are essential for the compound's formulation and bioavailability. While specific information on the physical properties of "(3R*,5S*)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide" was not directly available, studies like that of Yamamoto et al. (2016) on glycine transporter inhibitors demonstrate the importance of characterizing such properties for potential therapeutic agents (Yamamoto et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, stability under various conditions, and the ability to undergo specific chemical transformations, are fundamental for the development and application of these compounds. Research like that by Hurst et al. (2002) provides insights into how specific molecular interactions and substitutions can influence the chemical behavior and biological activity of compounds (Hurst et al., 2002).
properties
IUPAC Name |
(3R,5S)-N-[3-(1-methylpyrazol-4-yl)propyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O3/c1-22-13-14(10-21-22)3-2-4-20-17(24)15-9-16(12-19-11-15)18(25)23-5-7-26-8-6-23/h10,13,15-16,19H,2-9,11-12H2,1H3,(H,20,24)/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWORAVXWQXMCJL-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCCNC(=O)C2CC(CNC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)CCCNC(=O)[C@@H]2C[C@@H](CNC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,5S*)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S*,4S*)-1-ethyl-4-methoxypyrrolidin-3-yl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5676733.png)
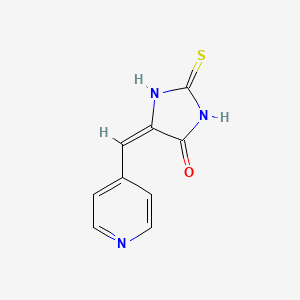
![1,3-dimethyl-N-[3-(methylthio)propyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5676740.png)
![5-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)pyridin-2-amine](/img/structure/B5676744.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5676746.png)
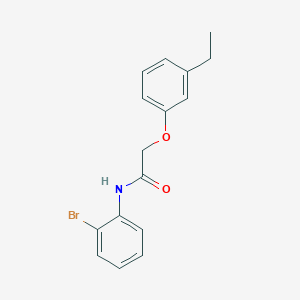
![5-[1-cyclohexyl-3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-1-methylpyridin-2(1H)-one](/img/structure/B5676764.png)

![3-{[(4-ethoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5676785.png)
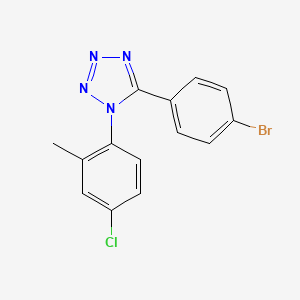
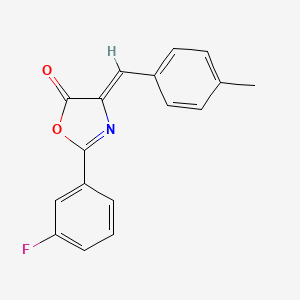
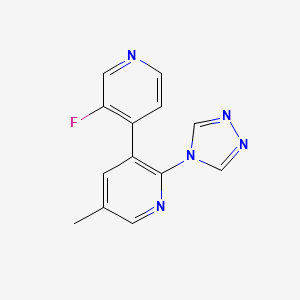
![8-[(2-methoxy-3-pyridinyl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5676820.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5676827.png)